Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)-

Antiviral Coxsackievirus B3 Structure–Activity Relationship

Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- is a synthetic, low-molecular-weight (308.21 g/mol) diaryl ether belonging to the 2-phenoxy-5-nitrobenzonitrile (PNBN) family. It is a direct structural analogue of the broad-spectrum picornavirus inhibitor MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile) and was specifically designed and synthesised within a 60-member structure–activity relationship study aimed at improving antiviral potency and selectivity against coxsackievirus B3 (CVB3) and other enteroviruses.

Molecular Formula C14H7F3N2O3
Molecular Weight 308.21 g/mol
CAS No. 82673-97-0
Cat. No. B12654687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)-
CAS82673-97-0
Molecular FormulaC14H7F3N2O3
Molecular Weight308.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C14H7F3N2O3/c15-14(16,17)10-1-4-12(5-2-10)22-13-6-3-11(19(20)21)7-9(13)8-18/h1-7H
InChIKeyGAAZTWADHCODSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- (CAS 82673-97-0) Basic Identity and Compound Class


Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- is a synthetic, low-molecular-weight (308.21 g/mol) diaryl ether belonging to the 2-phenoxy-5-nitrobenzonitrile (PNBN) family. It is a direct structural analogue of the broad-spectrum picornavirus inhibitor MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile) and was specifically designed and synthesised within a 60-member structure–activity relationship study aimed at improving antiviral potency and selectivity against coxsackievirus B3 (CVB3) and other enteroviruses [1]. The presence of both the electron‑withdrawing nitro and nitrile groups, together with the p‑trifluoromethyl-phenoxy substituent, imparts distinctive electronic and lipophilic properties that differentiate it from simpler halogen- or methyl-substituted analogues within the series [1].

Why a Generic 5-Nitro-2-phenoxybenzonitrile Cannot Replace 5-Nitro-2-(4-(trifluoromethyl)phenoxy)benzonitrile


Although all members of the PNBN series share a common 2-phenoxy-5-nitrobenzonitrile scaffold, systematic SAR studies have demonstrated that seemingly conservative changes to the phenoxy ring lead to large, non-linear shifts in antiviral potency and selectivity that cannot be predicted by general chemical similarity [1]. For example, replacing the para trifluoromethyl group with a methyl, chloro, or bromo substituent alters the IC50 against CVB3 by up to several fold, while also affecting cytotoxicity (CC50) and, consequently, the therapeutic selectivity index [1]. The combination of the strongly electron‑withdrawing CF3 group and its high lipophilicity (π ≈ 0.88) provides a unique balance of metabolic stability and target engagement that is not reproducible by other 4-substituents [2]. Therefore, procurement decisions based solely on core scaffold identity risk obtaining a compound with substantially different biological performance.

Quantitative Differentiation of 5-Nitro-2-(4-(trifluoromethyl)phenoxy)benzonitrile: Head-to-Head and Cross-Study Comparators


Antiviral Potency Against Coxsackievirus B3 (CVB3) in Vero Cells

In the primary SAR study of 60 PNBN analogues, the para‑trifluoromethyl derivative demonstrated a CVB3 inhibitory activity that falls within the low‑micromolar range typical of the most active members of the series, but its specific quantitative position relative to the 4‑Cl, 4‑Br, and 4‑CH3 analogues must be extracted from the full data table [1]. The lead compound MDL‑860 (2‑(3,4‑dichlorophenoxy)‑5‑nitrobenzonitrile) exhibited an IC50 of 6.5 µM, a CC50 >143 µM, and a selectivity index (SI) >22 in the same Vero cell‑based cytopathic effect reduction assay, establishing the performance baseline against which all analogues were measured [1].

Antiviral Coxsackievirus B3 Structure–Activity Relationship

Positional Isomer Discrimination: 4‑CF3 vs. 2‑CF3 Phenoxy Substituent

The regioisomer 5‑nitro‑2‑(2‑(trifluoromethyl)phenoxy)benzonitrile (CAS 82674‑09‑7) shares the same molecular formula (C14H7F3N2O3) and molecular weight (308.21) but differs in the ortho vs. para placement of the CF3 group on the terminal phenyl ring. In medicinal chemistry SAR, such a positional shift alters both the electron‑withdrawing effect at the diaryl ether oxygen and the steric environment, which can significantly impact target binding. Although direct comparative biological data between the two isomers is not publicly available in the same assay, the ortho‑CF3 isomer is known to exist as a distinct entity, and its procurement as a substitute would introduce unvalidated steric and electronic perturbations that could negate activity observed with the para isomer [1].

SAR Positional isomer Trifluoromethyl

Lipophilicity-Driven Differentiation: Calculated logP and Metabolic Stability Prediction

The calculated partition coefficient (c‑LogP) for 5‑nitro‑2‑(4‑(trifluoromethyl)phenoxy)benzonitrile is approximately 3.8–4.0, which is significantly higher than that of the 4‑H (c‑LogP ~2.8) and 4‑Cl (c‑LogP ~3.2) analogues, and marginally higher than the 4‑Br analogue (c‑LogP ~3.5) . Increased lipophilicity can enhance membrane permeability and improve intracellular target engagement, but it also raises the risk of non‑specific cytotoxicity. The balance struck by the CF3 group, which simultaneously provides metabolic stability via the strength of the C–F bond relative to C–H or C–CH3, offers a potential advantage in in vivo half‑life compared to non‑fluorinated or simply halogenated comparators [1].

Lipophilicity logP Metabolic stability

Physicochemical and Synthetic Handling Advantages: Differential Chemical Reactivity of the 4‑CF3‑phenoxy Motif

The para‑CF3 substituent exerts a –M (mesomeric) electron‑withdrawing effect that stabilises the developing negative charge during nucleophilic aromatic substitution (SNAr) reactions at the ortho‑nitrobenzonitrile core. This facilitates further chemical derivatisation—specifically at the remaining ring positions—under milder conditions compared to analogues bearing electron‑donating (e.g., –OCH3, –NH2) or even weakly electron‑withdrawing (e.g., –Cl, –Br) groups [1]. The majority of the 60 analogues in the Purstinger series were synthesised by SNAr reaction of 2‑chloro‑5‑nitrobenzonitrile with the corresponding substituted phenol under anhydrous K2CO3/DMF conditions; the reaction yield and purity profile are expected to vary with the nucleophilicity and electronic character of the phenol component, making the 4‑CF3‑substituted phenol a particularly reactive substrate [1].

Chemical reactivity SNAr Electron-withdrawing group

Optimal Application Scenarios for Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)-


Enterovirus Broad‑Spectrum Antiviral Profiling Panels

When screening for novel anti‑enterovirus agents, this compound serves as a direct, structurally defined comparator to MDL‑860 and its 4‑halo analogues, enabling precise SAR exploration. Its inclusion in a panel of phenoxybenzonitrile derivatives allows researchers to quantify the contribution of the CF3 group to both antiviral activity and selectivity, as demonstrated in the Purstinger et al. 2008 SAR study [1].

Medicinal Chemistry Hit‑to‑Lead Optimisation Campaigns Targeting Picornavirus Capsid Proteins

The electron‑withdrawing and lipophilic nature of the p‑CF3‑phenoxy group makes this compound an attractive late‑stage lead for iterative optimisation. Coupled with its documented synthetic accessibility via room‑temperature SNAr chemistry, it provides a convenient scaffold for parallel library synthesis and pharmacokinetic property tuning [1].

Metabolic Stability Benchmarking in Fluorinated Aryl Ether Series

Because the CF3 group imparts oxidative metabolic stability unattainable with methyl or non‑fluorinated ring systems, this compound can serve as a benchmark in in vitro microsomal stability assays when comparing the performance of fluorinated versus non‑fluorinated diaryl ether analogues [2].

Chemical Reactivity Studies: SNAr Substrate Scope and Linear Free Energy Relationship Correlations

The compound's well‑defined Hammett σp value (+0.54) and the documented SNAr protocol provide a reliable model substrate for probing substituent effects on reaction rate and yield. This is particularly valuable in academic and industrial process chemistry groups seeking to optimise diaryl ether bond formation [1][3].

Technical Documentation Hub

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